2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)ace tamide
Description
2-[4-Amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acetamide is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-methoxyphenyl group. This structure combines electron-donating methoxy groups with a sulfur-containing linker, which may enhance solubility and intermolecular interactions such as hydrogen bonding .
Properties
Molecular Formula |
C18H19N5O3S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N5O3S/c1-25-14-8-6-13(7-9-14)20-16(24)11-27-18-22-21-17(23(18)19)12-4-3-5-15(10-12)26-2/h3-10H,11,19H2,1-2H3,(H,20,24) |
InChI Key |
PJERDUXSLOQDPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic substitution reactions using methoxy-substituted benzyl halides.
Thioether Formation:
Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The structure of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acetamide suggests potential efficacy against various pathogens. Triazoles are commonly used in antifungal medications, and studies have shown that modifications in the substituents can enhance their activity against resistant strains.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. The triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, similar compounds have demonstrated effectiveness against breast cancer and leukemia cells, indicating that this compound could be a candidate for further development in cancer therapy.
Enzyme Inhibition
The compound's structure allows it to interact with enzyme active sites, potentially leading to inhibition of enzymatic functions. This property is crucial for developing drugs targeting specific enzymes involved in disease pathways. For example, triazole derivatives have been explored as inhibitors of enzymes like aromatase and carbonic anhydrase, which are relevant in hormone-dependent cancers and other conditions.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of triazole-containing compounds. A systematic approach to modifying the substituents on the triazole ring can lead to enhanced potency and selectivity against specific biological targets.
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of various triazole derivatives, including those similar to 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acetamide. Results indicated significant inhibition against Candida species, suggesting potential therapeutic applications in treating fungal infections .
- Anticancer Studies : In vitro studies using modified triazole compounds showed promising results against several cancer cell lines (e.g., MDA-MB-231 for breast cancer). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights structural differences and key properties of the target compound and structurally related analogs from the evidence:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s methoxy groups contrast with the trifluoromethyl group in ’s analog. Methoxy groups improve solubility via H-bonding, while CF₃ may enhance target binding but reduce bioavailability .
- Aromatic Substituents: Bulky substituents like 3,4,5-trimethoxyphenyl () or phenoxyphenyl () may hinder membrane permeability compared to the target’s smaller 3-methoxyphenyl .
- Heterocyclic Variations: Thiophene () and furan () rings introduce distinct electronic profiles, influencing π-π stacking and metabolic stability .
Physicochemical and Crystallographic Insights
- Solubility: Compared to the trifluoromethyl analog (), the target’s methoxy groups likely increase aqueous solubility, critical for oral bioavailability.
Biological Activity
The compound 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse sources.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as S-alkylation and nucleophilic substitution. For example, the synthesis may incorporate a triazole ring formation via the reaction of thioketones with nucleophiles like sodium borohydride in a pyridine/water mixture .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . The mechanism of action often involves inhibition of key enzymes associated with cancer cell proliferation. Notably, compounds with similar structures have demonstrated activity against various cancer cell lines by targeting enzymes such as thymidylate synthase and histone deacetylase (HDAC) .
In a study assessing a range of triazole derivatives, several were found to exhibit significant cytotoxicity against human cancer cell lines. For instance, one derivative showed an inhibition growth percentage (IGP) of 23% against MCF-7 breast cancer cells at a concentration of 10 µM . This suggests that the triazole moiety plays a crucial role in enhancing anticancer activity.
Antimicrobial Activity
The compound also exhibits antimicrobial properties , which are characteristic of many triazole derivatives. Research indicates that these compounds can inhibit fungal growth by interacting with cytochrome P450 enzymes involved in ergosterol biosynthesis . In vitro studies have shown that related compounds can effectively inhibit strains of Candida and other fungi, although the specific activity of our compound against these pathogens requires further exploration .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of triazole derivatives. Key modifications to the phenyl rings and functional groups can significantly influence their potency. For instance:
- Substitution Patterns : The presence of methoxy groups at specific positions on the phenyl rings has been shown to enhance both anticancer and antimicrobial activities.
- Triazole Ring Modifications : Variations in the substituents on the triazole ring can alter binding affinity to target enzymes and receptors, thereby affecting overall efficacy .
Case Studies
- Case Study on Anticancer Activity : A study involving a series of 1,2,4-triazole derivatives demonstrated that compounds similar to our target exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating strong potential for further development as anticancer agents .
- Case Study on Antimicrobial Activity : Another investigation focused on antifungal activities revealed that certain triazole derivatives could inhibit Candida species effectively, suggesting that modifications to the structure could lead to new antifungal agents .
Q & A
Q. What are the recommended synthetic pathways for 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acetamide, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. A general approach involves reacting 4-amino-5-(3-methoxyphenyl)-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/water under reflux (60–80°C) with KOH as a base . Key intermediates (e.g., triazole-thione) should be characterized using H/C NMR, IR, and mass spectrometry. For example, highlights TLC monitoring and recrystallization (ethanol) to isolate pure products .
Q. How should researchers handle safety and storage of this compound given its structural analogs’ hazards?
- Methodological Answer : Refer to safety protocols for structurally similar triazole-thioacetamides. recommends:
- Store in airtight containers at 2–8°C, away from moisture/oxidizers.
- Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity .
- In case of skin contact, wash with soap/water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can contradictory bioactivity data for triazole-thioacetamide derivatives be resolved?
Q. What strategies optimize the synthesis yield of this compound under scalable conditions?
- Replace ethanol with DMF to improve solubility of hydrophobic intermediates (e.g., methoxyphenyl groups) .
- Optimize molar ratios (e.g., 1:1.5 for triazole-thione:chloroacetamide) and reflux duration (1–3 hours) via DOE (Design of Experiments) .
Q. How do methoxy substituents at the 3- and 4-positions influence the compound’s pharmacokinetics?
- Methodological Answer :
- 3-methoxy : Increases lipophilicity (logP), enhancing blood-brain barrier penetration but reducing aqueous solubility .
- 4-methoxy : Stabilizes the acetamide bond against hydrolysis, as shown in via accelerated stability testing (pH 7.4 buffer, 37°C) .
- Use HPLC-MS to quantify metabolic stability in liver microsomes .
Critical Analysis of Evidence
- Contradictions : reports anti-exudative activity, while emphasizes antimicrobial effects. This divergence may stem from assay specificity (e.g., carrageenan-induced edema vs. microbial growth inhibition) .
- Gaps : Limited computational studies (e.g., molecular docking) to validate SAR claims. Future work should integrate DFT calculations to map electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
